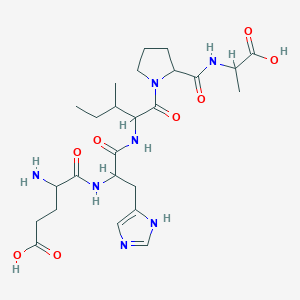

H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH ist ein synthetisches Peptid, das aus sechs Aminosäuren besteht: Glutaminsäure, Histidin, Isoleucin, Prolin und Alanin

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: Die erste Aminosäure, Glutaminsäure, wird an das Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe der Aminosäure wird entfernt, und die nächste Aminosäure, Histidin, wird unter Verwendung eines Kupplungsreagenzes wie HBTU oder DIC an die wachsende Kette gekoppelt.

Wiederholung: Die Schritte der Entschützung und Kupplung werden für Isoleucin, Prolin und Alanin wiederholt.

Spaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mit Techniken wie HPLC gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme werden eingesetzt, um hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, indem eine ortsspezifische Mutagenese durchgeführt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in wässriger Lösung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Ortsspezifische Mutagenese mit spezifischen Primern und DNA-Polymerase.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Disulfidbrücken führen, während Reduktion zur Spaltung solcher Brücken führen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht für seine Rolle bei Protein-Protein-Interaktionen und Enzym-Substrat-Spezifität.

Medizin: Für potenzielle therapeutische Anwendungen untersucht, z. B. bei der Entwicklung von Peptid-basierten Medikamenten.

Industrie: Wird bei der Produktion von Peptid-basierten Materialien und als Standard in analytischen Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Peptid kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem das Peptid verwendet wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glutamic acid, is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, histidine, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

Repetition: The deprotection and coupling steps are repeated for isoleucine, proline, and alanine.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds.

Wissenschaftliche Forschungsanwendungen

H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-DL-xiIle-DL-Glu-DL-Phe-DL-Phe-DL-Ala-OH: Ein weiteres synthetisches Peptid mit einer ähnlichen Struktur, aber unterschiedlicher Aminosäurezusammensetzung.

H-DL-Glu-DL-His-DL-Phe-DL-Pro-DL-Ala-OH: Ähnliches Peptid mit Phenylalanin anstelle von Isoleucin.

Einzigartigkeit

H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH ist einzigartig aufgrund seiner spezifischen Sequenz von Aminosäuren, die ihm eindeutige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezifische Forschungs- und Industrieanwendungen wertvoll.

Eigenschaften

IUPAC Name |

4-amino-5-[[1-[[1-[2-(1-carboxyethylcarbamoyl)pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJLJHZPMZGDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)

![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)

![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)